tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate
Overview
Description
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1S,3R,4R)-3-hydroxy-4-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted carbamates, depending on the specific reaction and conditions used .
Scientific Research Applications
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate include:
- tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate analogs with different substituents on the cyclohexyl ring.
- Other carbamates with similar structures but different functional groups .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxy group and a carbamate group.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9+,10-/m1/s1 |
InChI Key |
CBZNOKAFOMSSLW-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C[C@H]1O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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